
Ophiopogonside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ophiopogonside A is a naturally occurring compound derived from the plant Ophiopogon japonicus. It is a type of terpenoid, specifically a sesquiterpene, and has been found to possess significant anti-cancer activity . This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor effects .
准备方法
Ophiopogonside A is typically isolated from the roots of Ophiopogon japonicus. The preparation involves several steps:
Extraction: The roots are cut into small pieces and soaked in a solvent such as ethanol.
Separation: The mixture is subjected to processes like extraction, distillation, or solvent evaporation to separate the compound.
Purification: Techniques such as chromatography are used to purify this compound from other components.
化学反应分析
Ophiopogonside A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Ophiopogonside A has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of terpenoids and sesquiterpenes.
Biology: Researchers study its effects on cellular processes, including apoptosis and autophagy.
Medicine: this compound is investigated for its potential in treating various cancers, cardiovascular diseases, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals, cosmetics, and health products
作用机制
The anti-cancer activity of Ophiopogonside A is primarily attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. It targets multiple molecular pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth . Additionally, it can modulate the expression of various genes involved in cell cycle regulation and apoptosis .
相似化合物的比较
Ophiopogonside A is unique among sesquiterpenes due to its specific structure and pharmacological properties. Similar compounds include:
Ophiopogonin B: Another compound derived from Ophiopogon japonicus with similar anti-cancer properties.
Ophiopogonin D: Known for its anti-inflammatory and antioxidant activities.
Liriopesides B: Found in Liriope spicata, with notable anti-tumor effects.
These compounds share some pharmacological activities with this compound but differ in their specific molecular targets and pathways.
属性
分子式 |
C26H44O10 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[2-[(3R,5R,8R)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O10/c1-12-5-7-14(9-16-13(2)6-8-15(12)16)26(3,4)36-25-23(32)21(30)20(29)18(35-25)11-34-24-22(31)19(28)17(27)10-33-24/h12-14,17-25,27-32H,5-11H2,1-4H3/t12-,13-,14-,17-,18-,19+,20-,21+,22-,23-,24+,25+/m1/s1 |
InChI 键 |
CMWCOGXNTXNBEV-GOIGYIMQSA-N |
手性 SMILES |
C[C@@H]1CC[C@H](CC2=C1CC[C@H]2C)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O |
规范 SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




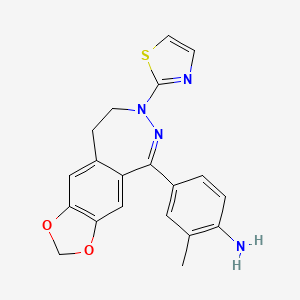
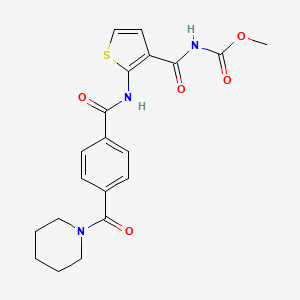
![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)


![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
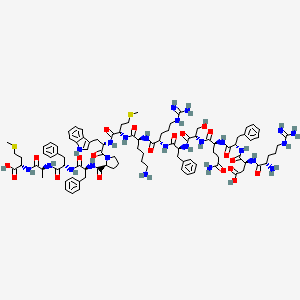
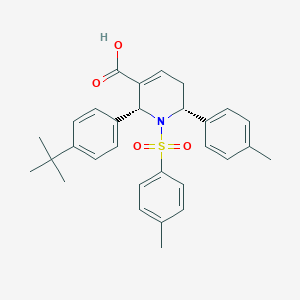
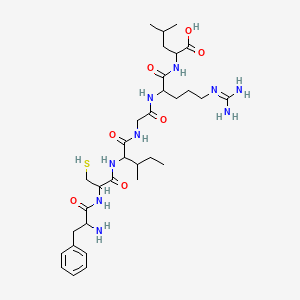
![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)

